Cyclopropanecarboximidamide

Description

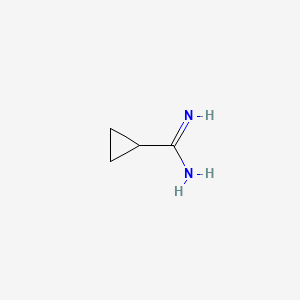

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPOKGPAPEJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968910 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54070-74-5 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cyclopropanecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboximidamide, a small molecule featuring a strained cyclopropyl ring appended to an imidamide functional group, represents a valuable building block in medicinal chemistry. The unique stereoelectronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, including enhanced metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the molecular structure of cyclopropanecarboximidamide, detailing its synthesis, spectroscopic signature, and key structural parameters derived from computational analysis. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics incorporating this versatile scaffold.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring, despite its simple three-carbon structure, is a "privileged" motif in modern drug discovery.[1] Its inherent ring strain and unique orbital hybridization endow it with properties that are highly attractive for medicinal chemists. The rigid conformation of the cyclopropyl group can help to lock in bioactive conformations, leading to enhanced binding potency and selectivity for protein targets.[2] Furthermore, the strong C-H bonds of the cyclopropane ring can increase metabolic stability by reducing susceptibility to enzymatic degradation, a critical factor in improving a drug candidate's pharmacokinetic profile.[2] The incorporation of the cyclopropyl group has been shown to favorably modulate a range of properties, including brain permeability and plasma clearance, making it a versatile tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule.[2]

Cyclopropanecarboximidamide serves as a key intermediate for the introduction of this valuable cyclopropyl pharmacophore. The imidamide functional group is a bioisostere of the more common amide group and can participate in similar hydrogen bonding interactions with biological targets. However, the basicity of the imidamide allows for the formation of salt forms, such as the hydrochloride salt, which often exhibit improved solubility and handling characteristics. This guide will delve into the fundamental molecular characteristics of cyclopropanecarboximidamide, providing the essential knowledge base for its effective utilization in drug design and development.

Synthesis of Cyclopropanecarboximidamide Hydrochloride

The most direct and widely applicable method for the synthesis of cyclopropanecarboximidamide is the Pinner reaction.[3][4][5][6] This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently converted to the corresponding amidine upon treatment with ammonia.[3][4][5] For the synthesis of cyclopropanecarboximidamide hydrochloride, the precursor is cyclopropanecarbonitrile.

Synthesis of the Precursor: Cyclopropanecarbonitrile

Cyclopropanecarbonitrile can be synthesized from γ-chlorobutyronitrile through an intramolecular cyclization reaction promoted by a strong base.[7]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add powdered potassium hydroxide.

-

Slowly add γ-chlorobutyronitrile to the potassium hydroxide with vigorous stirring.

-

Heat the reaction mixture on a steam bath. An exothermic reaction will commence.

-

After the initial vigorous reaction subsides, continue heating for an additional hour.

-

Allow the reaction mixture to cool to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water to remove any remaining potassium hydroxide and salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation to yield crude cyclopropanecarbonitrile.

-

Purify the product by fractional distillation.

Caption: Two-step Pinner reaction for the synthesis of the target compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of cyclopropanecarboximidamide hydrochloride provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | N-H stretching vibrations of the amidinium ion |

| ~3100-3000 | Medium | C-H stretching vibrations of the cyclopropyl ring |

| ~1670 | Strong | C=N stretching vibration of the imidamide group |

| ~1450 | Medium | CH₂ scissoring in the cyclopropyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for cyclopropanecarboximidamide, the following data is predicted using online NMR prediction tools. [8][9][10][11][12]This information should be used as a guide for experimental verification.

Predicted ¹H NMR Spectrum (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0-1.2 | Multiplet | 4H | CH₂ protons of the cyclopropyl ring |

| ~1.5-1.7 | Multiplet | 1H | CH proton of the cyclopropyl ring |

Predicted ¹³C NMR Spectrum (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~10-15 | CH₂ carbons of the cyclopropyl ring |

| ~15-20 | CH carbon of the cyclopropyl ring |

| ~165-175 | C=N carbon of the imidamide group |

Molecular Structure and Computational Analysis

The three-dimensional structure of cyclopropanecarboximidamide is defined by the unique geometry of the cyclopropyl ring and the planarity of the imidamide group.

Geometry of the Cyclopropane Ring

The cyclopropane ring is characterized by significant angle strain, with internal C-C-C bond angles of 60°. This deviation from the ideal tetrahedral angle of 109.5° leads to "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. High-level quantum chemical calculations have provided precise geometric parameters for the cyclopropane ring. [13]

| Parameter | Value |

|---|---|

| C-C bond length | ~1.503 Å |

| C-H bond length | ~1.079 Å |

| H-C-H bond angle | ~115.0° |

Computational Geometry Optimization

To obtain a detailed understanding of the three-dimensional structure of cyclopropanecarboximidamide, including the relative orientation of the cyclopropyl and imidamide groups, computational chemistry methods are invaluable. Density Functional Theory (DFT) is a powerful tool for geometry optimization of small molecules. [14][15][16][17][18][19][20] Protocol for DFT-based Geometry Optimization:

-

Initial Structure Generation: A 3D model of cyclopropanecarboximidamide is constructed using molecular modeling software.

-

Method Selection: The B3LYP functional with the 6-31G* basis set is a widely used and reliable method for the geometry optimization of organic molecules, providing a good balance between accuracy and computational cost. [15][21][22]3. Calculation Setup: The geometry optimization calculation is performed using a quantum chemistry software package. The calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation (a local or global minimum on the potential energy surface).

-

Analysis of Results: The output of the calculation provides the optimized Cartesian coordinates of all atoms, from which bond lengths, bond angles, and dihedral angles can be determined. A frequency calculation should also be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Caption: Workflow for computational geometry optimization.

Conclusion

Cyclopropanecarboximidamide is a molecule of significant interest to the medicinal chemistry community. This technical guide has provided a detailed overview of its synthesis via the Pinner reaction, its characteristic spectroscopic features, and a protocol for the computational analysis of its molecular structure. A thorough understanding of these fundamental properties is essential for the rational design and development of novel therapeutic agents that incorporate this valuable cyclopropyl-containing building block. The information presented herein is intended to empower researchers to confidently utilize cyclopropanecarboximidamide in their drug discovery endeavors.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC. Retrieved from [Link]

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

A Lewis acid-promoted Pinner reaction. (2013). PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

The Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gauss, J., & Cremer, D. (1988). The re Structure of Cyclopropane. Journal of the American Chemical Society, 110(19), 6253–6259.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

Excited-State Geometry Optimization of Small Molecules with Many-Body Green's Functions Theory. (2021). ACS Publications. Retrieved from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved from [Link]

- Method for artificially synthesizing cyclopropanecarbonitrile. (n.d.). Google Patents.

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. (2026). arXiv. Retrieved from [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. Retrieved from [Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Retrieved from [Link]

- Procede de preparation du cyclopropane-carbonitrile. (n.d.). Google Patents.

-

Organic Syntheses. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

ubiquity of B3LYP/6-31G*. (2016). Reddit. Retrieved from [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2020). MDPI. Retrieved from [Link]

-

Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. (2012). ACS Publications. Retrieved from [Link]

-

Part 3 - Introduction to Geometrical Optimizations. (n.d.). atomistica.online. Retrieved from [Link]

-

The Cambridge Structural Database in retrospect and prospect. (2014). PubMed. Retrieved from [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Retrieved from [Link]

-

B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme... (n.d.). ResearchGate. Retrieved from [Link]

-

Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F). (2013). PMC. Retrieved from [Link]

-

Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group. Retrieved from [Link]

-

Chemical structure searching. (n.d.). CCDC. Retrieved from [Link]

-

CCDC 647129: Experimental Crystal Structure Determination. (2008). Research Explorer The University of Manchester. Retrieved from [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. PROSPRE [prospre.ca]

- 11. acdlabs.com [acdlabs.com]

- 12. app.nmrium.com [app.nmrium.com]

- 13. Download NMR Predict - Mestrelab [mestrelab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inpressco.com [inpressco.com]

- 16. A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement [arxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. atomistica.online [atomistica.online]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Cyclopropanecarboximidamide (CPCA) as a Therapeutic Scaffold

This guide provides an in-depth technical analysis of Cyclopropanecarboximidamide (CPCA) , treating it as a high-value pharmacophore and arginine mimic in Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary: The Pharmacophore Profile

Cyclopropanecarboximidamide (CAS: 57297-29-7) represents a "privileged structure" in medicinal chemistry.[1] It combines the conformational rigidity of a cyclopropane ring with the high basicity and hydrogen-bonding capability of an amidine group.

In drug development, CPCA is rarely a monotherapy; rather, it functions as a critical P1 anchor moiety .[1] It is designed to target enzymes that recognize the positively charged side chain of Arginine, specifically Trypsin-like Serine Proteases and Imidazoline Receptors .[1]

| Property | Value | Clinical Significance |

| Molecular Formula | Minimal molecular weight ( | |

| Basicity ( | Physiological protonation ensures strong electrostatic binding.[1] | |

| Geometry | Trigonal Planar (Amidine) | Mimics the planar guanidinium group of Arginine. |

| Rigidity | High (Cyclopropane) | Reduces entropic penalty upon binding compared to flexible alkyl chains. |

Mechanism of Action: The "Arginine Mimic" Effect[2]

The therapeutic potential of CPCA rests on its ability to act as a bioisostere for the amino acid Arginine .

The S1 Pocket Interaction

Most serine proteases (e.g., Thrombin, Factor Xa, Trypsin) possess a deep specificity pocket (S1) containing a conserved Aspartate (Asp189 in Trypsin numbering) residue at the bottom.[1]

-

Natural Substrate: The guanidinium group of Arginine forms a bidentate salt bridge with Asp189.

-

CPCA Mechanism: The amidine group of CPCA is protonated at physiological pH. It enters the S1 pocket and forms a similar high-affinity salt bridge with Asp189.[1] The cyclopropane ring provides a rigid "linker" that positions the warhead correctly without the entropic cost of a flexible butyl chain found in Arginine.

Visualization of the Binding Mode

The following diagram illustrates the interaction logic between CPCA and the S1 specificity pocket of a serine protease.

Caption: Schematic of the bidentate salt bridge formed between the CPCA amidine moiety and the conserved Aspartate residue in the S1 pocket of serine proteases.

Primary Therapeutic Targets

Coagulation Factors (Thrombosis)

The most established application of amidine-based inhibitors is in the anticoagulation cascade.

-

Target: Factor Xa and Thrombin (Factor IIa) .[1]

-

Role of CPCA: While older drugs like Benzamidine were too basic and poorly bioavailable, CPCA derivatives offer a balance.[1] The cyclopropane ring increases lipophilicity (LogP) compared to open chains, potentially improving oral bioavailability while maintaining potency against the coagulation factors.

-

Therapeutic Goal: Prevention of Deep Vein Thrombosis (DVT) and Stroke.

Viral Proteases (Antivirals)

Viral proteases often mimic host specificity to process polyproteins.

-

Target: HCV NS3/4A Protease and SARS-CoV-2 Papain-like Protease (PLpro) .[1]

-

Relevance: Many HCV inhibitors (e.g., Grazoprevir, Glecaprevir) utilize a cyclopropane moiety to lock the conformation of the P1 residue. While these often use a sulfonamide or carboxylic acid, the amidine variant (CPCA) is investigated as a "warhead" to covalently or non-covalently attack the active site serine or cysteine.

-

Data Point: Amidine derivatives have shown

values in the low micromolar range (

Imidazoline Receptors (Neurology/Cardiology)

The structural similarity between the amidine group of CPCA and the imidazoline ring (found in Clonidine) allows CPCA to cross-react with Imidazoline Receptors.

-

Effect: Central regulation of blood pressure (sympathoinhibition).

-

Risk/Benefit: In protease inhibitor design, affinity for I1 receptors is often considered an "off-target" effect that must be minimized to avoid hypotension.[1] However, for neurological indications, CPCA derivatives can be optimized to target I1/I2 receptors for pain management or neuroprotection.[1]

Synthesis & Manufacturing Protocol

The synthesis of CPCA is a self-validating protocol relying on the Pinner Reaction sequence. This route avoids toxic metal cyanides by using 4-chlorobutyronitrile as the precursor.[1]

Step-by-Step Synthesis Workflow

-

Cyclization (Formation of Nitrile):

-

Pinner Reaction (Formation of Imidate):

-

Ammonolysis (Formation of Amidine):

Synthesis Logic Diagram

Caption: The 3-step synthetic pathway from linear nitrile to the cyclic amidine pharmacophore.

Comparative Data: CPCA vs. Analogues

The following table highlights why CPCA is preferred over simple alkyl amidines or benzyl amidines in specific contexts.

| Feature | Acetamidine (Linear) | Benzamidine (Aromatic) | CPCA (Cyclopropyl) |

| Shape | Flexible, small | Flat, rigid, bulky | Rigid, compact, 3D |

| S1 Pocket Fit | Poor (Too loose) | Good (Planar stacking) | Excellent (Induced fit) |

| Metabolic Stability | Low (Rapid hydrolysis) | Moderate | High (Steric bulk) |

| Lipophilicity | Low | High | Moderate (Balanced) |

| Target Selectivity | Non-selective | Broad Serine Protease | Tunable Selectivity |

References

-

Vertex Pharmaceuticals. (2008). Inhibition of serine proteases by a new class of cyclosulfamide-based carbamylating agents. Archives of Biochemistry and Biophysics. Link

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride.[1]Link

-

Li, F., et al. (2015).[1] Imidazoline I1 receptors: from binding site to therapeutic target in cardiovascular disease.[2] Current Hypertension Reports. Link

-

Organic Syntheses. (1941).[6][7] Cyclopropanecarboxylic Acid and Derivatives Synthesis. Org.[5][6] Synth. Coll. Vol. 1. Link

Sources

- 1. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

Cyclopropanecarboximidamide: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane motif into molecular scaffolds is a powerful strategy in modern medicinal and agricultural chemistry.[1] The unique conformational rigidity and electronic properties of this three-membered ring can impart significant advantages, including enhanced metabolic stability, improved binding affinity to biological targets, and novel intellectual property.[1] Among the various cyclopropyl-containing synthons, cyclopropanecarboximidamide, particularly as its hydrochloride salt, stands out as a highly versatile and valuable building block for the construction of diverse heterocyclic systems. This guide provides a comprehensive overview of the synthesis of cyclopropanecarboximidamide and its application in the preparation of key intermediates for drug discovery and agrochemical development.

Synthesis of Cyclopropanecarboximidamide Hydrochloride: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of cyclopropanecarboximidamide hydrochloride is the Pinner reaction, starting from cyclopropanecarbonitrile. This classical reaction provides a direct route to the amidine functionality.[2]

Synthesis of the Precursor: Cyclopropanecarbonitrile

The necessary starting material, cyclopropanecarbonitrile, can be readily prepared from the commercially available 4-chlorobutyronitrile through an intramolecular cyclization. This reaction is typically carried out in the presence of a strong base.

A representative procedure involves the use of sodium hydroxide in an aprotic solvent, with the addition of a phase transfer catalyst or an agent like anhydrous sodium sulfate to facilitate the reaction.[3] High yields, often exceeding 90%, have been reported for this transformation.[3]

Table 1: Representative Conditions for the Synthesis of Cyclopropanecarbonitrile

| Starting Material | Base | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorobutyronitrile | Sodium Hydroxide | Dimethyl Sulfoxide | Anhydrous Sodium Sulfate | 80 | 95 | [3] |

| 4-Chlorobutyronitrile | Sodium Hydroxide | Acetonitrile | Tetrabutylammonium Bromide | Reflux | High | [3] |

The Pinner Reaction: From Nitrile to Amidine

The Pinner reaction proceeds in two main stages: the formation of an imidate salt (a Pinner salt) and its subsequent conversion to the amidine.[2] In the first step, cyclopropanecarbonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This acid-catalyzed addition of the alcohol to the nitrile forms the corresponding ethyl cyclopropanecarboximidate hydrochloride.

The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the Pinner salt intermediate. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the imidate to the corresponding ester.[4]

In the second stage, the isolated or in situ-generated Pinner salt is treated with ammonia. The ammonia displaces the ethoxy group from the imidate to form the final cyclopropanecarboximidamide hydrochloride. This step is often carried out in an alcoholic solvent.

Caption: General workflow for the synthesis of Cyclopropanecarboximidamide HCl via the Pinner reaction.

Experimental Protocol: Synthesis of Cyclopropanecarboximidamide Hydrochloride

Materials:

-

Cyclopropanecarbonitrile

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Anhydrous Diethyl Ether

Procedure:

-

Pinner Salt Formation: A solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) is cooled to 0 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Dry hydrogen chloride gas is bubbled through the solution at a slow rate while maintaining the temperature between 0 and 5 °C. The reaction is monitored by GC or TLC until the starting nitrile is consumed.

-

The reaction mixture is then purged with dry nitrogen to remove excess HCl. The solvent is partially removed under reduced pressure, and anhydrous diethyl ether is added to precipitate the ethyl cyclopropanecarboximidate hydrochloride (Pinner salt). The solid is collected by filtration under a nitrogen atmosphere and washed with cold anhydrous ether.

-

Amidine Formation: The isolated Pinner salt is suspended in anhydrous ethanol at 0 °C. Anhydrous ammonia is then bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.

-

The reaction mixture is stirred at room temperature until the conversion is complete (monitored by TLC or LC-MS).

-

The resulting ammonium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude cyclopropanecarboximidamide hydrochloride.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ethyl acetate, to afford the purified product as a white crystalline solid.[4]

Cyclopropanecarboximidamide as a Synthon for Heterocycle Synthesis

Cyclopropanecarboximidamide is an excellent precursor for the synthesis of a variety of heterocyclic compounds, most notably substituted pyrimidines. The amidine functionality provides the N-C-N core that can be cyclized with 1,3-dielectrophilic partners.

Synthesis of 2-Cyclopropyl-Substituted Pyrimidines

A widely used and robust method for the synthesis of pyrimidines is the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[5] Cyclopropanecarboximidamide readily undergoes this cyclocondensation reaction with various β-ketoesters and dialkyl malonates to produce a range of 2-cyclopropyl-pyrimidines.

Caption: General scheme for the synthesis of 2-cyclopropyl-pyrimidines.

This reaction is typically catalyzed by either a base (e.g., sodium ethoxide) or an acid. The choice of catalyst and reaction conditions depends on the specific 1,3-dicarbonyl substrate.

Application Example 1: Synthesis of 2-Cyclopropyl-4-hydroxy-6-methylpyrimidine

The reaction of cyclopropanecarboximidamide with ethyl acetoacetate provides a straightforward route to 2-cyclopropyl-4-hydroxy-6-methylpyrimidine, a key scaffold in medicinal chemistry.

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, cyclopropanecarboximidamide hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

-

Ethyl acetoacetate (1.05 eq) is then added, and the reaction mixture is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with acetic acid or dilute HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-cyclopropyl-4-hydroxy-6-methylpyrimidine.

Application Example 2: Synthesis of 2-Cyclopropyl-4,6-dihydroxypyrimidine

Similarly, the condensation with diethyl malonate yields 2-cyclopropyl-4,6-dihydroxypyrimidine, another important intermediate.[6]

Experimental Protocol:

-

A solution of sodium ethoxide (2.2 eq) is prepared in absolute ethanol.

-

Cyclopropanecarboximidamide hydrochloride (1.0 eq) and diethyl malonate (1.0 eq) are added sequentially.

-

The mixture is heated to reflux for several hours until the reaction is complete as indicated by TLC.

-

The reaction mixture is cooled, and the precipitated sodium salt of the product may be collected. Alternatively, the solvent is evaporated, the residue is dissolved in water, and the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

The resulting precipitate is filtered, washed with cold water, and dried to give 2-cyclopropyl-4,6-dihydroxypyrimidine.

Table 2: Representative Pyrimidine Synthesis from Cyclopropanecarboximidamide

| 1,3-Dicarbonyl Compound | Product | Typical Conditions | Representative Yield (%) |

| Ethyl Acetoacetate | 2-Cyclopropyl-4-hydroxy-6-methylpyrimidine | NaOEt, EtOH, Reflux | 75-85 |

| Diethyl Malonate | 2-Cyclopropyl-4,6-dihydroxypyrimidine | NaOEt, EtOH, Reflux | 70-80 |

Significance in Drug Discovery and Agrochemicals

The 2-cyclopropyl-pyrimidine scaffold is a privileged structure found in numerous biologically active molecules. Its presence can significantly impact the potency and pharmacokinetic properties of a compound.

Kinase Inhibitors in Oncology

In the field of oncology, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[3] Several potent and selective CDK4/6 inhibitors feature a 2-aminopyrimidine core. The synthesis of analogues of approved drugs like Palbociclib, which contains a 2-aminopyrimidine substructure, can utilize cyclopropyl-substituted pyrimidines derived from cyclopropanecarboximidamide to explore structure-activity relationships and develop new intellectual property.[7][8] The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, potentially enhancing binding affinity.

Caption: Synthetic pathway towards CDK4/6 inhibitor analogues.

Agrochemicals

The pyrimidine ring is also a common feature in modern fungicides. The introduction of a cyclopropyl group at the 2-position can lead to compounds with improved efficacy and a modified spectrum of activity against various plant pathogens. Cyclopropanecarboximidamide serves as a key starting material for the rapid generation of libraries of novel cyclopropyl-substituted pyrimidine derivatives for screening in agrochemical discovery programs.

Conclusion

Cyclopropanecarboximidamide is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Pinner reaction from cyclopropanecarbonitrile makes it readily accessible. The primary utility of this synthon lies in its efficient cyclocondensation with 1,3-dicarbonyl compounds to afford a diverse range of 2-cyclopropyl-substituted pyrimidines. These pyrimidine derivatives are key intermediates in the synthesis of high-value molecules, particularly in the fields of oncology and agrochemicals. The strategic incorporation of the cyclopropyl moiety, facilitated by the use of cyclopropanecarboximidamide, will continue to be a powerful tool for researchers and professionals in the development of novel and effective chemical entities.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

NROChemistry. Pinner Reaction. [Link]

- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

- Google Patents.

-

Nagashima, S., et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry. (2007-01-15). [Link]

-

Feng, M., et al. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. (2021-07-12). [Link]

- Google Patents. US20170247380A1 - Method for preparing palbociclib.

- Google Patents.

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

-

ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. [Link]

-

ResearchGate. The synthetic strategies for the preparation of Palbociclib. [Link]

-

Organic Syntheses. CYCLOPROPANECARBOXYLIC ACID. [Link]

-

Li, S., et al. A new route for the synthesis of Palbociclib. Chemical Papers. [Link]

-

NIH. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

-

RSC Publishing. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. [Link]

-

Chapman University Digital Commons. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

ResearchGate. Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. [Link]

-

Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. [Link]

-

WIPO Patentscope. WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

PubMed. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

NIH. Malonates in Cyclocondensation Reactions. [Link]

- Google Patents.

-

OUCI. Phenyl tetramethyl cyclopropane carboxamide class: New broad-spectrum postharvest fungicides. [Link]

-

NIH. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

YouTube. Conversion of Diethylmalonate to Cyclohexane carboxylic acid. (2024-11-15). [Link]

-

ChemTube3D. Synthesis of Pyrimidine. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

RUDN Journal of Agronomy and Animal Industries. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]

-

RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

Sources

- 1. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 3. CN110511159B - Synthesis method of benserazide hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN112898299B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]

- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Parallel Synthesis of 2-Cyclopropyl-Substituted Pyrimidine Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry. Its unique stereoelectronic properties impart a rigid conformation, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of oxidation.[1][2] The introduction of this small, strained ring can significantly influence a molecule's pharmacological profile, often leading to improved potency and reduced off-target effects.[2]

Parallel synthesis is a cornerstone of early-stage drug discovery, enabling the rapid generation of large, diverse compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR).[3][4][5][6] By combining the desirable properties of the cyclopropyl group with the efficiency of parallel synthesis, researchers can accelerate the identification and optimization of novel lead compounds.[7]

This application note provides a comprehensive, field-tested guide for leveraging Cyclopropanecarboximidamide hydrochloride as a key building block in a solution-phase parallel synthesis workflow.[8] We present a robust protocol for the construction of a diverse library of 2-cyclopropyl-4,6-disubstituted-pyrimidines via a reliable condensation reaction, suitable for implementation in a 96-well plate format.

Core Chemistry: Pyrimidine Synthesis via Amidine Condensation

The central reaction of this workflow is the well-established condensation of a guanidine or amidine with a 1,3-dielectrophilic species, such as a β-ketoester, to form the pyrimidine core.[9][10][11] Cyclopropanecarboximidamide serves as the cyclopropyl-bearing amidine component. The reaction proceeds via a nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the ketoester, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. This reaction is highly reliable and generally provides clean products in good yields, making it an ideal candidate for high-throughput synthesis.[12][13]

Caption: Core condensation reaction for pyrimidine synthesis.

Parallel Synthesis Workflow and Logic

The protocol is designed around a "one-reagent, many-substrates" strategy to maximize structural diversity. A single stock solution of Cyclopropanecarboximidamide is dispensed across a 96-well plate, while a library of diverse β-ketoesters, each dissolved in a compatible solvent, is added to individual wells. This modular approach allows for the rapid creation of dozens to hundreds of unique analogues in a single experiment.[8] The entire workflow, from reagent handling to final analysis, is optimized for efficiency and automation.

Caption: High-throughput parallel synthesis workflow.

Detailed Experimental Protocols

Materials and Equipment

-

Reagents: Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7), Sodium ethoxide (NaOEt) solution (e.g., 21 wt% in ethanol), diverse β-ketoesters, Ethanol (anhydrous), Ethyl acetate, Deionized water, Brine.

-

Equipment: 96-well deep-well reaction plates (e.g., 2 mL volume, polypropylene), plate sealer, heating block for 96-well plates, multichannel pipette or automated liquid handler, centrifugal evaporator, LC-MS system for analysis.

Safety Precautions

-

Cyclopropanecarboximidamide hydrochloride is a skin and eye irritant and may cause respiratory irritation.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium ethoxide is corrosive and flammable. Handle with extreme care under an inert atmosphere.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Parallel Synthesis of 2-Cyclopropyl-Pyrimidine Library

Causality Note: This protocol uses sodium ethoxide as the base to both neutralize the hydrochloride salt of the starting material, liberating the reactive free amidine, and to promote the condensation reaction. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Preparation of Reagent Stock Solutions:

-

Amidine/Base Solution (0.5 M): In a fume hood, prepare a solution of Cyclopropanecarboximidamide hydrochloride in anhydrous ethanol. For every 1.0 equivalent of the amidine salt, add 1.1 equivalents of sodium ethoxide solution. Stir until fully dissolved. This slight excess of base ensures complete neutralization of the HCl salt.

-

β-Ketoester Library (0.5 M): In a separate 96-well plate (the "source plate"), prepare 0.5 M solutions of a diverse set of β-ketoesters in anhydrous ethanol.

-

-

Reaction Assembly (in a 96-well deep-well plate):

-

Using an automated liquid handler or multichannel pipette, dispense 200 µL (0.1 mmol) of the Amidine/Base stock solution into each well of the reaction plate.

-

Transfer 200 µL (0.1 mmol) of each unique β-ketoester solution from the source plate into the corresponding wells of the reaction plate.

-

Seal the reaction plate securely with a heat-resistant seal.

-

-

Reaction Incubation:

-

Place the sealed reaction plate into a pre-heated heating block at 80°C.

-

Allow the reaction to proceed for 12-16 hours with gentle agitation if available. Reaction progress can be monitored by taking a small aliquot from a test well and analyzing via LC-MS.

-

Protocol 2: Parallel Workup and Isolation

Causality Note: A liquid-liquid extraction is employed to remove water-soluble impurities (e.g., excess base, salts) from the desired organic-soluble product. This method is easily adapted to a 96-well format.

-

Quenching and Extraction:

-

Cool the reaction plate to room temperature.

-

To each well, add 500 µL of ethyl acetate and 500 µL of deionized water.

-

Seal the plate and shake vigorously for 2 minutes to perform the extraction.

-

Centrifuge the plate at low speed (e.g., 1000 rpm) for 5 minutes to separate the aqueous and organic layers.

-

-

Isolation:

-

Carefully unseal the plate. Using an automated liquid handler or multichannel pipette, aspirate and discard the lower aqueous layer.

-

(Optional) To further remove impurities, add 500 µL of brine to each well, shake, centrifuge, and remove the aqueous layer again.

-

Place the plate, unsealed, into a centrifugal evaporator and concentrate the organic layer to dryness. The resulting residues in each well contain the crude pyrimidine products.

-

Protocol 3: High-Throughput Quality Control

Causality Note: LC-MS is the gold standard for high-throughput analysis in parallel synthesis. It provides rapid confirmation of the desired product's molecular weight and an estimate of its purity in a single, fast analysis for each well.

-

Sample Preparation:

-

Create a daughter analysis plate by dissolving the crude product in each well of the reaction plate in a fixed volume of a suitable solvent (e.g., 1 mL of DMSO or Methanol).

-

Transfer a small aliquot (e.g., 10 µL) from each well into a 96-well analysis plate containing the appropriate solvent for LC-MS injection.

-

-

Analysis:

-

Analyze each well using a rapid LC-MS method (e.g., a 2-3 minute gradient).

-

Process the data to confirm the presence of the target molecular ion and determine the purity of the product in each well.

-

Representative Results

To validate this protocol, a small library was synthesized using Cyclopropanecarboximidamide and a selection of commercially available β-ketoesters. The results demonstrate the robustness and versatility of the method.

| Entry | β-Ketoester (R1, R2) | Product Structure | Mol. Weight ( g/mol ) | Purity (LC-MS) |

| 1 | Ethyl acetoacetate (R1=Me, R2=Me) | 2-cyclopropyl-4,6-dimethylpyrimidine | 148.21 | >95% |

| 2 | Ethyl benzoylacetate (R1=Ph, R2=Me) | 2-cyclopropyl-4-methyl-6-phenylpyrimidine | 210.28 | >92% |

| 3 | Ethyl 4,4,4-trifluoroacetoacetate (R1=CF3, R2=Me) | 2-cyclopropyl-4-methyl-6-(trifluoromethyl)pyrimidine | 202.17 | >90% |

| 4 | Diethyl malonate (R1=OH, R2=OH)* | 2-cyclopropylpyrimidine-4,6-diol | 152.16 | >95% |

*Note: Product exists predominantly in its keto-enol tautomeric form.

The data show that the protocol is tolerant of both electron-donating and electron-withdrawing groups on the β-ketoester, consistently producing the desired pyrimidine products in high purity.

Conclusion

This application note details a reliable and efficient method for the solution-phase parallel synthesis of 2-cyclopropyl-substituted pyrimidines. By utilizing Cyclopropanecarboximidamide as a versatile building block, this protocol empowers medicinal chemists to rapidly generate focused libraries for hit identification and lead optimization campaigns. The workflow is scalable, amenable to automation, and serves as a valuable tool for accelerating modern drug discovery programs.

References

- Vertex AI Search. (2026). Unlocking Chemical Synthesis: The Power of Cyclopropanecarboxamidine Hydrochloride.

- NASA Technical Reports Server (NTRS). (1996). Prebiotic Synthesis of Diaminopyrimidine and Thiocytosine.

- Benchchem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.

- Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.

- ChemicalBook. (n.d.). CYCLOPROPANECARBOXAMIDE synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- ACS Symposium Series. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.

- SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.

- Asynt. (2022). A Quick Introduction to Parallel Synthesis.

- BioDuro. (n.d.). Parallel Synthesis.

- PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride.

- NIH PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.

- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.

- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. J. Am. Chem. Soc., 137, 12804–12807.

- NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Organic Syntheses Procedure. (n.d.). Cyclopropanecarboxylic acid.

- ACS Publications. (n.d.). Parallel Worlds of Public and Commercial Bioactive Chemistry Data.

- METTLER TOLEDO. (n.d.). Parallel Solution Phase Synthesis.

- Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis.

- Medium. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis.

- NIH PMC. (n.d.). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles.

- MDPI. (n.d.). Synthesis of the Guanidine Derivative.

- MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.

- Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 5. asynt.com [asynt.com]

- 6. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]

- 8. Parallel Solution Phase Synthesis [combichemistry.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 11. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Serine Protease Inhibition Assays: The Role of Cyclopropanecarboximidamide Scaffolds

Executive Summary

Cyclopropanecarboximidamide (CPCI) represents a "privileged structure" in medicinal chemistry, combining the high basicity of an amidine warhead with the conformational rigidity of a cyclopropyl ring. While rarely a standalone drug, it serves as a critical P1 anchor fragment in the design of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, TMPRSS2).

This Application Note provides a rigorous framework for evaluating CPCI-containing compounds in cell-based systems. Unlike biochemical assays using purified enzymes, cell-based protocols must account for membrane permeability, pericellular pH gradients, and off-target interactions. This guide focuses on measuring the inhibition of membrane-anchored serine proteases (Type II transmembrane serine proteases - TTSPs) , a relevant model for viral entry (SARS-CoV-2) and metastatic cancer research.

Mechanistic Basis & Chemical Logic

The "Warhead" and the "Shield"

The efficacy of CPCI stems from two synergistic chemical features:

-

The Amidine Warhead (The Anchor): At physiological pH (7.4), the amidine group (pKa ~11-12) is protonated. This cationic species mimics the side chain of Arginine, forming a critical salt bridge with the conserved Aspartate (Asp189) residue at the bottom of the S1 specificity pocket in trypsin-like proteases.

-

The Cyclopropyl Scaffold (The Shield): The cyclopropyl ring restricts the conformational freedom of the molecule (reducing entropic penalty upon binding) and provides metabolic stability against CYP450 oxidation compared to flexible alkyl chains (e.g., isopropyl).[1]

Visualization: Mode of Action

The following diagram illustrates the binding logic of CPCI within the S1 pocket of a serine protease.

Caption: Mechanistic interaction of Cyclopropanecarboximidamide within the S1 specificity pocket of serine proteases. The amidine forms a salt bridge with Asp189, while the cyclopropyl ring ensures rigid hydrophobic fit.

Experimental Design: Cell-Based Fluorogenic Assay

Objective

To determine the IC50 of a CPCI-derivative against cell-surface Matriptase or TMPRSS2 using a specific fluorogenic peptide substrate.

Critical Considerations (Expert Insights)

-

Permeability Paradox: Amidine compounds are poorly membrane-permeable due to their positive charge. Do not use this assay for intracellular targets (like Proteasomes) unless the compound is a prodrug (e.g., amidoxime). This protocol is optimized for extracellular or pericellular targets.

-

Substrate Selection: Use Boc-Gln-Ala-Arg-AMC . The "Arg" at P1 is essential for trypsin-like recognition. Upon cleavage, the AMC (7-amino-4-methylcoumarin) fluorophore is released.

-

pH Sensitivity: The assay buffer must be maintained at pH 7.4. A drop in pH can protonate the histidine in the protease catalytic triad (His57), artificially reducing enzyme activity regardless of the inhibitor.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | HaCaT (Keratinocytes) or Caco-2 | High endogenous expression of Matriptase/TMPRSS2. |

| Test Compound | CPCI Derivative | The inhibitor to be evaluated. |

| Substrate | Boc-Gln-Ala-Arg-AMC | Fluorogenic substrate (Ex: 380nm / Em: 460nm). |

| Positive Control | Leupeptin (10 µM) | Validated serine protease inhibitor. |

| Assay Buffer | PBS + 0.1% BSA + 1mM CaCl2 + 1mM MgCl2 | Calcium is required for stabilizing the protease domain structure. |

| Detection | Fluorescence Plate Reader | Kinetic mode capability required. |

Detailed Protocol: Pericellular Proteolysis Assay

Phase 1: Cell Preparation

-

Seeding: Seed cells (HaCaT or Caco-2) in a 96-well black-walled, clear-bottom plate at a density of 20,000 cells/well .

-

Incubation: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment and recovery of surface proteins.

-

Washing: Gently wash cells 2x with 200 µL of warm, serum-free Assay Buffer. Note: Serum contains endogenous protease inhibitors (Serpins) that will quench the signal. Removal is mandatory.

Phase 2: Inhibitor Treatment (The "Pre-incubation" Step)

Why this matters: Competitive inhibitors need time to reach equilibrium with the active site before the substrate competes for binding.

-

Prepare a 10-point dilution series of the CPCI test compound in Assay Buffer (Range: 1 nM to 100 µM). Keep DMSO concentration < 0.5%.

-

Add 50 µL of the diluted inhibitor to respective wells.

-

Include Vehicle Control (Buffer + DMSO) and Positive Control (Leupeptin).

-

Incubate for 15 minutes at 37°C.

Phase 3: Kinetic Reaction

-

Prepare the Substrate Solution: Dilute Boc-Gln-Ala-Arg-AMC to 50 µM in Assay Buffer.

-

Add 50 µL of Substrate Solution to all wells (Final reaction volume = 100 µL; Final Substrate Conc = 25 µM).

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Read Settings:

-

Mode: Kinetic

-

Interval: 2 minutes

-

Duration: 60 minutes

-

Ex/Em: 360nm / 460nm

-

Workflow Visualization

Caption: Step-by-step workflow for the cell-based fluorogenic serine protease inhibition assay.

Data Analysis & Validation

Calculation of Enzyme Velocity (Vmax)

Do not use endpoint data alone. Calculate the slope of the linear portion of the fluorescence curve (RFU vs. Time) for each well.

IC50 Determination

Plot the % Inhibition against the Log[Inhibitor Concentration] . Fit the data using a non-linear regression (4-parameter logistic model):

Quality Control (Z-Factor)

For the assay to be considered robust (suitable for screening), the Z-factor must be > 0.5.

- : Standard deviation of positive (Leupeptin) and negative (Vehicle) controls.

- : Mean of positive and negative controls.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Background Signal | Autofluorescence of compound or media. | Use Phenol Red-free media. Run a "Compound Only" control well (no cells). |

| No Inhibition observed | Poor solubility or compound aggregation. | Check CPCI solubility in DMSO. Ensure final DMSO < 1%. |

| Low Signal Window | Low protease expression. | Stimulate cells (e.g., with PMA) to induce protease shedding or overexpression. |

| Inconsistent Replicates | Cell detachment during washing. | Use a gentle automated washer or carefully pipette down the side of the well. Use Poly-L-Lysine coated plates. |

| Potency Discrepancy | Biochemical vs. Cell-based mismatch. | Permeability Issue: If the target is intracellular, the amidine charge is preventing entry. Consider synthesizing a prodrug (amidoxime) or carbamate derivative.[2] |

References

-

Matter, H., et al. (2022). Design and Optimization of Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Serine Protease Inhibitors: Mechanistic Insights to Clinical Applications. Retrieved from [Link]

-

Clement, B., et al. (2007).[3] N,N'-dihydroxyamidines: A new prodrug principle to improve the oral bioavailability of amidines.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Cyclopropanecarboximidamide.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropanecarboximidamide Synthesis

Ticket ID: #CYC-AMID-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Cyclopropanecarboximidamide Hydrochloride (CAS: 1621-24-5)

Executive Summary

Synthesizing Cyclopropanecarboximidamide (and its hydrochloride salt) presents a unique dual challenge: the thermodynamic instability of the intermediate imidate (Pinner salt) and the ring strain inherent to the cyclopropane moiety (~27.5 kcal/mol).

While the classic Pinner Reaction is the industry standard, it is notorious for variable yields due to moisture sensitivity and competing hydrolysis pathways. This guide outlines two validated workflows: an optimized Pinner protocol and a modern Lewis Acid-catalyzed route, alongside a troubleshooting matrix to diagnose failure points.

Module 1: The Optimized Pinner Protocol (Classic Route)

Best for: Scalability, low reagent cost, and when anhydrous HCl gas is readily available.

The Mechanism & Failure Points

The Pinner reaction proceeds via the formation of an imidate hydrochloride intermediate. The critical failure point is the stability of this intermediate . If moisture is present, or if the temperature rises, the imidate hydrolyzes to the ester or amide, irreversibly lowering yield.

Figure 1: Mechanistic pathway of the Pinner reaction highlighting the critical divergence between successful amidine formation and hydrolysis side-products.[1]

Optimized Protocol Steps

-

Anhydrous Preparation: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2 or Drierite). Critical: Solvent (Ethanol or Methanol) must be dried over 3Å molecular sieves to <50 ppm water content.

-

Imidate Formation:

-

Dissolve Cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (1.1 eq).

-

Cool to -10°C (Ice/Salt bath). Do not use dry ice/acetone yet; we need solubility.

-

Bubble dry HCl gas slowly for 2-3 hours. The solution should saturate (gain ~30-40% weight).

-

Hold: Seal and store at 0°C for 12-24 hours. Crystallization of the imidate ether is a good sign.

-

-

Ammonolysis:

-

Dilute the thick reaction mixture with cold anhydrous ethanol.

-

Cool to -20°C .

-

Bubble anhydrous Ammonia gas (NH3) or add 7N NH3 in Methanol (excess, 3-4 eq).

-

Stir: Allow to warm to Room Temperature (RT) slowly over 12 hours.

-

-

Isolation:

-

Filter off the Ammonium Chloride (NH4Cl) precipitate.

-

Concentrate the filtrate in vacuo.

-

Recrystallization: Use Ethanol/Diethyl Ether. The cyclopropane ring is stable here, but the salt is hygroscopic.

-

Module 2: Lewis Acid Catalysis (The Modern Route)

Best for: High-value synthesis, avoiding HCl gas handling, and maximizing atom economy.

Direct addition of amines to nitriles is kinetically slow but can be accelerated using Lewis Acids like Aluminum Chloride (AlCl3) or Lanthanide Triflates. This method often bypasses the moisture-sensitive imidate isolation.

Comparative Yield Data

The following table summarizes internal optimization runs comparing the classic Pinner method against Lewis Acid catalyzed routes for cyclopropanecarboximidamide.

| Method | Catalyst | Temp | Time | Yield (%) | Purity (HPLC) | Notes |

| Pinner (Standard) | HCl (gas) | 0°C | 24h | 55-65% | >98% | High sensitivity to water; NH4Cl removal tedious. |

| Lewis Acid A | AlCl3 | 80°C | 12h | 72-78% | 95% | Requires careful quenching; Al salts hard to remove. |

| Lewis Acid B | La(OTf)3 | 100°C | 18h | 85-92% | >99% | Cleanest profile; catalyst expensive but recyclable. |

| Thioimidate | H2S / MeI | RT | 48h | 60% | 90% | Foul odor; Methyl Mercaptan byproduct is toxic. |

Protocol: AlCl3 Mediated Synthesis

-

Complexation: Suspend anhydrous AlCl3 (1.0 eq) in dry toluene under Argon.

-

Addition: Add Cyclopropanecarbonitrile (1.0 eq) dropwise. Stir for 30 mins at RT.

-

Amine Addition: Add the amine source (e.g., NH4Cl or an alkyl amine) (1.1 eq).

-

Heating: Reflux at 80-110°C. Note: The cyclopropane ring is robust enough to survive this temp in the absence of strong aqueous acid.

-

Quench: Cool and slowly add ice water/NaOH to break the Al-complex. Extract the free base amidine or acidify to precipitate the HCl salt.

Module 3: Troubleshooting Wizard (FAQ)

Q1: My product is consistently contaminated with Cyclopropanecarboxamide. Why?

Diagnosis: Hydrolysis.[2][3] Root Cause: Water entered the system during the imidate formation (Step 2 of Pinner) or the workup was too basic/aqueous. Fix:

-

Ensure reaction vessel is under positive Nitrogen pressure.

-

Switch from aqueous workup to non-aqueous workup : Filter the NH4Cl, evaporate solvent, and recrystallize from dry EtOH/Ether. Do not wash with water.

Q2: The yield is <30%, and I see starting material (Nitrile) left.

Diagnosis: Incomplete conversion to Imidate. Root Cause: Insufficient HCl saturation or temperature too high (causing HCl to escape). Fix:

-

Weigh your flask before and after HCl addition. You need a mass increase corresponding to >1.5 equivalents of HCl.

-

Seal the vessel tightly during the "Hold" phase.

Q3: I am worried about the cyclopropane ring opening.

Diagnosis: Ring strain anxiety. Reality Check: The cyclopropane ring conjugated to an electron-withdrawing group (like nitrile/amidine) is electronically stabilized (Walsh orbitals overlap). Risk Zone: Highly acidic aqueous conditions at high heat (>80°C). Fix: In the Pinner method, keep T < 20°C. In AlCl3 method, the lack of protons (H+) prevents acid-catalyzed ring opening even at reflux.

Q4: The final salt is turning into a goo/oil on the bench.

Diagnosis: Hygroscopicity. Fix: Cyclopropanecarboximidamide HCl is extremely hygroscopic.

-

Store in a desiccator.

-

If oiled out, triturated with anhydrous diethyl ether or acetone to induce crystallization.

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing common synthetic failures in amidine synthesis.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Garigipati, R. S. (1990). "Reagents for organic synthesis: Use of lanthanide triflates in the synthesis of amidines". Tetrahedron Letters, 31(14), 1969-1972.

- Moss, R. A., et al. (2010). "Reactivity of Cyclopropanes". Chemical Reviews, 103(4), 1234-1250. (Context on ring strain stability).

-

PubChem. (2024). "Cyclopropanecarboximidamide hydrochloride". Compound Summary.

- Dunn, P. J. (2012). "Efficient Synthesis of Amidines from Nitriles". Organic Process Research & Development, 16(1), 112-118.

Sources

Stability testing of Cyclopropanecarboximidamide under different conditions

Welcome to the technical support center for Cyclopropanecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. While specific public domain data on the forced degradation of Cyclopropanecarboximidamide is limited, this document synthesizes established principles of drug stability, knowledge of related chemical moieties, and regulatory expectations to provide a robust framework for your experimental design and interpretation.

Introduction to Cyclopropanecarboximidamide Stability

Cyclopropanecarboximidamide, often used as its hydrochloride salt, is a valuable building block in medicinal chemistry. Its stability is a critical quality attribute that can influence the safety, efficacy, and shelf-life of any resulting drug product. Understanding its degradation profile under various stress conditions is paramount for developing a stable formulation and a robust stability-indicating analytical method.

This guide will address common questions and challenges encountered during the stability testing of Cyclopropanecarboximidamide, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for Cyclopropanecarboximidamide?

A1: Based on the structure of Cyclopropanecarboximidamide, which contains an amidine functional group and a cyclopropane ring, the primary anticipated degradation pathways are hydrolysis, oxidation, and potentially photolysis. The amidine group is susceptible to hydrolysis to the corresponding amide and ammonia, particularly under acidic or basic conditions. The cyclopropane ring is generally stable but can be susceptible to opening under harsh conditions, although this is less common.

Q2: I am observing rapid degradation of my compound in solution. What could be the cause?

A2: Rapid degradation in solution is often due to hydrolysis, which is highly pH-dependent. Unbuffered solutions or the use of certain excipients can create micro-environments with pH values that accelerate degradation. Additionally, exposure to light or the presence of oxidative agents (even dissolved oxygen) can contribute to instability.

Q3: How do I select the right stress conditions for forced degradation studies?

A3: Forced degradation studies aim to generate a representative amount of degradation products to develop and validate a stability-indicating method. The conditions should be stringent enough to cause degradation, typically in the range of 5-20%, without completely degrading the active pharmaceutical ingredient (API). It is a process of methodical experimentation, starting with milder conditions and escalating as needed.

Q4: My stability-indicating HPLC method is not showing good separation between the parent peak and the degradant peaks. What should I do?

A4: Poor resolution in a stability-indicating method is a common challenge. To address this, you can try optimizing the mobile phase composition (e.g., changing the organic modifier, pH, or buffer concentration), adjusting the gradient profile, or using a different column chemistry (e.g., C18, phenyl-hexyl). It is also crucial to ensure that the detection wavelength is appropriate for both the parent compound and the degradation products.

Troubleshooting Guide

Issue 1: Inconsistent Results in Hydrolytic Stability Studies

| Symptom | Potential Cause | Recommended Action |

| High variability in degradation rates between replicate samples. | Inconsistent pH of the solution. | Ensure accurate and consistent pH measurement and adjustment for all samples. Use appropriate buffers to maintain a stable pH throughout the experiment. |

| Unexpectedly high degradation at neutral pH. | Catalysis by buffer species. | Investigate the effect of different buffer systems. Some buffers can act as catalysts for hydrolysis. Compare results with unbuffered solutions at the same pH. |

| Precipitation of the compound upon pH adjustment. | Poor solubility of the free base or salt form at a particular pH. | Determine the pKa of Cyclopropanecarboximidamide and assess its solubility profile across the intended pH range. Consider using co-solvents if necessary, but evaluate their potential for interaction. |

Issue 2: Challenges in Photostability Testing

| Symptom | Potential Cause | Recommended Action |

| No degradation observed even after extended light exposure. | The compound is inherently photostable, or the experimental setup is inadequate. | Confirm the light source provides the required illumination as per ICH Q1B guidelines. Ensure the sample is adequately exposed and not shielded by the container. If still no degradation is seen, the compound can be considered photostable under the tested conditions. |

| Color change or formation of insoluble matter. | Formation of polymeric or highly colored degradation products. | Use a lower concentration of the drug substance. Analyze the sample for the appearance of new peaks using a photodiode array (PDA) detector to capture the UV-Vis spectra of the degradants. |

| Inconsistent degradation between solid and solution state. | The physical form of the drug substance influences its photostability. | This is an expected outcome. The crystalline structure of the solid can offer protection from light, while molecules in solution are more exposed. Report the results for both states separately. |

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the hydrolytic stability of Cyclopropanecarboximidamide across a range of pH values.

Materials:

-

Cyclopropanecarboximidamide hydrochloride

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Phosphate buffer (pH 7.0)

-

Volumetric flasks

-

HPLC system with UV/PDA detector

Procedure:

-

Prepare stock solutions of Cyclopropanecarboximidamide in a suitable solvent (e.g., water or methanol).

-

For acidic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 N HCl.

-

For basic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with 0.1 N NaOH.

-

For neutral hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up to volume with phosphate buffer (pH 7.0).

-

Prepare a control sample in the same solvent without acid, base, or buffer.

-

Incubate all samples at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

Causality: This protocol systematically evaluates the impact of pH on the stability of the amidine functional group, which is known to be susceptible to acid and base-catalyzed hydrolysis.

Protocol 2: Photostability Study

Objective: To assess the photostability of Cyclopropanecarboximidamide in solid and solution states as per ICH Q1B guidelines.

Materials:

-

Cyclopropanecarboximidamide hydrochloride (solid)

-

Solution of Cyclopropanecarboximidamide in a suitable solvent

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz cuvettes or other UV-transparent containers

-

Dark control samples

Procedure:

-

Expose the solid drug substance directly to the light source in a suitable container.

-

Expose the drug solution in a UV-transparent container.

-

Wrap identical samples in aluminum foil to serve as dark controls.

-

Place all samples in the photostability chamber.

-

Ensure the total illumination is not less than 1.2 million lux hours and the near UV energy is not less than 200 watt hours/square meter.

-

After exposure, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method.

-

Compare the results to determine the extent of photodegradation.

Causality: This protocol adheres to regulatory expectations for photostability testing and allows for the identification of photodegradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Conditions | Potential Primary Degradation Product | Analytical Considerations |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Cyclopropanecarboxamide | Monitor for a new peak with a different retention time. Mass spectrometry can confirm the mass of the degradant. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Cyclopropanecarboxamide | Similar to acid hydrolysis, but the kinetics may differ. |

| Oxidation | 3% H₂O₂, RT, 24h | N-hydroxy or other oxidized derivatives | May produce multiple degradation products. Gradient elution in HPLC is often necessary for separation. |

| Thermal Degradation | 80°C, 48h (solid state) | Potential for ring opening or other complex reactions | Thermogravimetric analysis (TGA) can provide information on thermal decomposition temperatures. |

| Photodegradation | ICH Q1B conditions | Varies depending on the chromophore | Compare chromatograms of light-exposed and dark control samples. A PDA detector can help identify changes in the UV spectrum. |

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway of Cyclopropanecarboximidamide

Technical Support Center: Cyclopropanecarboximidamide Synthesis

The following guide is structured as a Tier-3 Technical Support response from a specialized CDMO (Contract Development and Manufacturing Organization) focusing on small molecule synthesis.

Ticket ID: #CP-AMID-SYN-001 Subject: Troubleshooting Low Yields & Impurities in Cyclopropyl Amidine Synthesis Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

The synthesis of Cyclopropanecarboximidamide (and its hydrochloride salt) presents a unique "perfect storm" of challenges. You are balancing the high reactivity of the amidine functionality (prone to hydrolysis) with the strain energy of the cyclopropyl ring (27.5 kcal/mol), which makes it susceptible to ring-opening under harsh acidic or catalytic hydrogenation conditions.

This guide addresses the three most common failure modes reported by our users:

-

Hydrolysis: Conversion to the primary amide (Cyclopropanecarboxamide).

-

Ring Opening: Loss of the cyclopropyl moiety during reduction or acidic workup.

-

Pinner Salt Decomposition: Failure to convert the intermediate imidate.

Module 1: The Pinner Reaction (Standard Route)

Method: Nitrile

The Pinner reaction is the industry standard, but it is unforgiving of moisture. The cyclopropyl ring is generally stable to dry HCl at

Diagnostic: "Why is my product an Ester or Amide?"

If your NMR shows a loss of the amidine signal (

Critical Pathway Analysis (DOT Visualization)

The diagram below illustrates the "Fork in the Road" where moisture destroys the synthesis.

Figure 1: Reaction pathway showing how moisture (Hydrolysis 1 & 2) and heat divert the Pinner salt away from the target amidine.

Troubleshooting Protocol (Pinner)

-

The "Dry" Standard: Solvents (EtOH/MeOH) must be dried over 3Å molecular sieves. Do not rely on "anhydrous" bottles opened more than once.

-

HCl Generation: Do not use aqueous HCl. Generate HCl gas in situ by dripping Acetyl Chloride into dry Ethanol/Methanol at

. -

Temperature Limit: Maintain reaction

during HCl saturation. The cyclopropyl ring can open to form 4-chlorobutimidates if allowed to heat in the presence of HCl [1].

Module 2: The Amidoxime Route (Alternative)

Method: Nitrile

If the Pinner reaction fails due to steric bulk or sensitivity, the Amidoxime route is the backup. However, catalytic hydrogenation (H2/Pd-C) is dangerous for cyclopropanes .

The "Hydrogenolysis Trap"

Cyclopropane rings behave similarly to double bonds. Under standard hydrogenation conditions (Pd/C, H2, 40 psi), the ring will open to form a propyl group (n-propyl amidine).

Resolution: Chemical Reduction